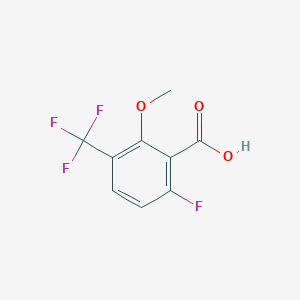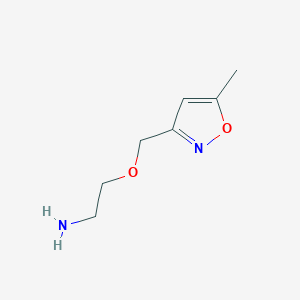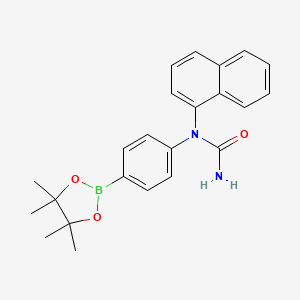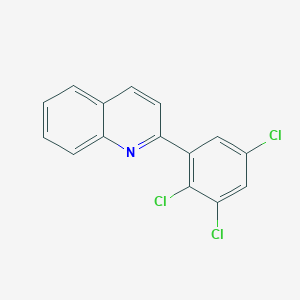
2-(2,3,5-Trichlorophenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,5-Trichlorophenyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 2,3,5-trichlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of chlorine atoms in the phenyl ring enhances its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,5-Trichlorophenyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound. For this compound, the starting materials are 2-aminoacetophenone and 2,3,5-trichlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and selectivity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 2-(2,3,5-Trichlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,3,5-Trichlorophenyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the trichlorophenyl group, which enhances its biological activity.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
作用機序
The mechanism of action of 2-(2,3,5-Trichlorophenyl)quinoline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent. The presence of chlorine atoms enhances its binding affinity to these targets, increasing its potency .
類似化合物との比較
2-Phenylquinoline: Lacks the chlorine atoms, resulting in lower reactivity and biological activity.
2-(2,4-Dichlorophenyl)quinoline: Similar structure but with fewer chlorine atoms, leading to different reactivity and potency.
2-(3,5-Dichlorophenyl)quinoline: Another isomer with different substitution pattern, affecting its chemical and biological properties.
Uniqueness: 2-(2,3,5-Trichlorophenyl)quinoline is unique due to the specific positioning of the chlorine atoms, which significantly influences its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C15H8Cl3N |
|---|---|
分子量 |
308.6 g/mol |
IUPAC名 |
2-(2,3,5-trichlorophenyl)quinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-7-11(15(18)12(17)8-10)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H |
InChIキー |
LLMZUOXFPYZJAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC(=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



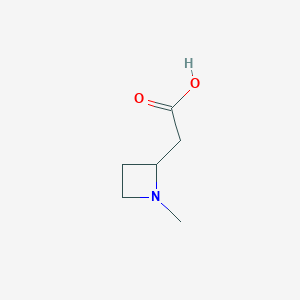
![Isoxazolo[4,5-B]pyridine](/img/structure/B12869654.png)
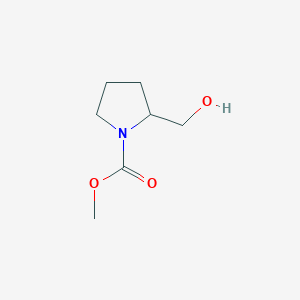
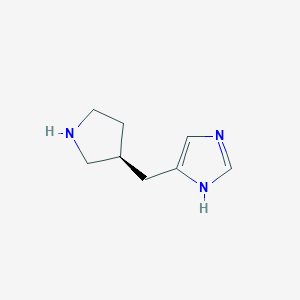
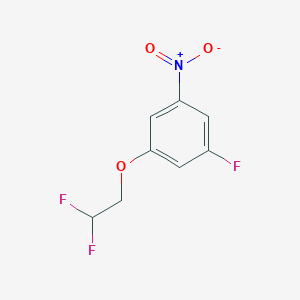
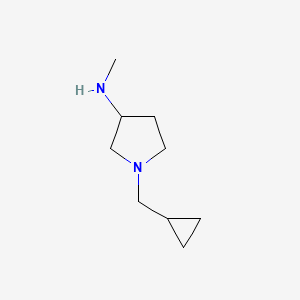
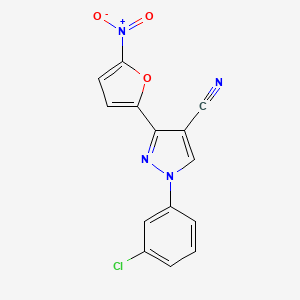
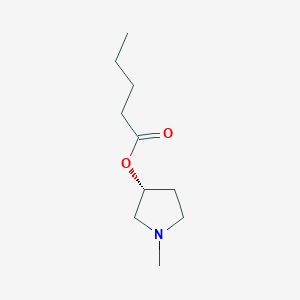
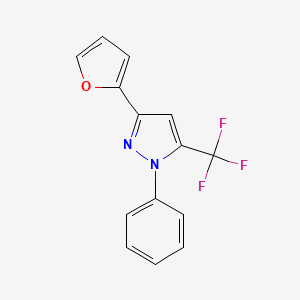
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
